Ortho-Iodo Regiochemistry: Enhanced Pd(0) Oxidative Addition
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to C–X bonds follows the general order C–I >> C–Br > C–Cl, with aryl iodides reacting approximately 102–104 times faster than aryl bromides under comparable conditions. Within aryl iodides, an ortho-alkoxy substituent can further accelerate oxidative addition through chelation-assisted or electronic effects, whereas a para-iodo substituent lacks this proximity-driven activation. The target compound places iodine at the 2-position (ortho to the ethoxy group), whereas its regioisomer 1-(3-bromopropyl)-3-ethoxy-4-iodobenzene (CAS 1806628-93-2) places iodine at the 4-position (para to the ethoxy-bearing carbon) . Although direct kinetic measurements for these specific regioisomers have not been published, the well-established class-level trend of relative oxidative addition rates (Ar-I: k ≈ 101–103 relative to Ar-Br) provides a quantitative framework for expecting superior reactivity from the ortho-iodo regioisomer in Pd-catalyzed transformations [1].
| Evidence Dimension | Relative rate of oxidative addition in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Ortho-iodo (2-position); potential for chelation-assisted acceleration by adjacent ethoxy oxygen |
| Comparator Or Baseline | Para-iodo regioisomer (4-position, CAS 1806628-93-2); no ortho-alkoxy proximity effect |
| Quantified Difference | Class-level: Ar-I oxidative addition is 102–104 × faster than Ar-Br; ortho-alkoxy may further enhance rate (exact fold not measured for these specific compounds) |
| Conditions | Standard Pd(0) catalyst systems (e.g., Pd(PPh3)4, Pd2(dba)3), Suzuki–Miyaura or Sonogashira coupling conditions |
Why This Matters
Faster oxidative addition translates to milder reaction conditions (lower temperature, shorter time), higher conversion, and reduced palladium loading, directly impacting cost and scalability for procurement in multi-step synthesis campaigns.
- [1] Thieme Science of Synthesis. Relative reactivity of Ar–X in Pd-catalyzed oxidative addition: I (104–105) > Br (1) > Cl (10−2–10−3). https://science-of-synthesis.thieme.com/ View Source
